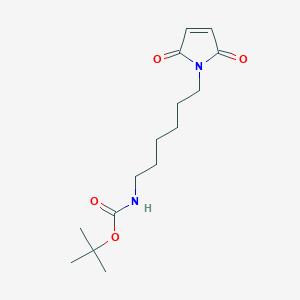
Tiopinac
Übersicht
Beschreibung
Tiopinac, also known as RS 40974, is a dibenzthiepin . It is an orally active and highly potent anti-inflammatory and anti-pyretic agent . It has been found to have 40 times the antiphlogistic potency of phenylbutazone .
Molecular Structure Analysis
The molecular formula of Tiopinac is C16H12O3S . It has a molecular weight of 284.33 . The structure includes a dibenzthiepin core, which is a tricyclic compound .Physical And Chemical Properties Analysis
Tiopinac is a solid substance with a white to off-white color . It has a molecular weight of 284.33 and a molecular formula of C16H12O3S .Wissenschaftliche Forschungsanwendungen
Photo-Sensitive Piezoelectric Composite Material
Tiopinac, also known as titanium oxide phthalocyanine (TiOPc), has been studied for its applications in creating photo-sensitive piezoelectric composite materials. A study by Chang et al. (2015) explored a composite material of poly(vinylidene fluoride-trifluoroethylene) [P(VDF-TrFE)] and TiOPc, showing potential for opto-configurable mechanisms in various applications due to its improved remnant polarization and coercive field properties (Chang et al., 2015).
Nanodiamonds as Antioxidant Carriers
Tiopinac has also been investigated in the context of drug delivery, specifically as an antioxidant carrier. Research by Pfaff et al. (2018) found that Tiopinac, known as Tiopronin in this context, possesses characteristics that make it a promising candidate for oxidative stress-related conditions, such as cataracts. The study suggests its potential when used in conjunction with nanodiamonds for drug delivery (Pfaff et al., 2018).
Structural and Morphological Phase Control in Organic Electronics
In the field of organic electronics, Tiopinac (TiOPc) has been identified as a cyclic oligomer with desirable stability, optical properties, and charge mobility. Coppedé et al. (2016) conducted research on the structural properties and polymorphism of TiOPc thin films, highlighting its importance in controlling the conductive properties of materials used in electronic applications (Coppedé et al., 2016).
Photoconduction and Photoreceptor Applications
TiOPc has been studied for its photoconduction properties and applications as photo-generation carrier materials in photoreceptors. Zhou et al. (2000) explored these properties, demonstrating the material's potential in dual-layered photoreceptors, offering insights into its practical applications in imaging technologies (Zhou et al., 2000).
Perovskite Solar Cells
In the renewable energy sector, particularly in solar cell technology, TiOPc has been used as a hole transporting material (HTM). Sun et al. (2015) found that TiOPc significantly increases the power conversion efficiency of perovskite solar cells by minimizing recombination losses, suggesting its utility in enhancing the performance of solar energy devices (Sun et al., 2015).
Eigenschaften
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzothiepin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIVRBFRQSOGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(S1)C=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77625-78-6 (hydrochloride salt) | |
| Record name | Tiopinac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80210140 | |
| Record name | Tiopinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiopinac | |
CAS RN |
61220-69-7 | |
| Record name | Tiopinac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061220697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiopinac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIOPINAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QX5LNW7CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















